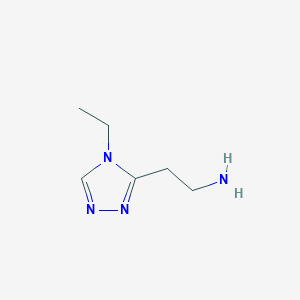

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine

Vue d'ensemble

Description

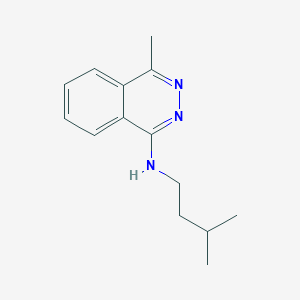

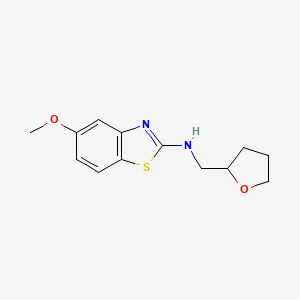

“2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is a compound that contains the 1,2,4-triazole ring in its structure . This compound is characterized by multidirectional biological activity . It is sold as a dihydrochloride hydrate by Sigma-Aldrich .

Synthesis Analysis

New 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines . The structure-activity relationships revealed that the dimethylaminoethyl group was crucial for high activity .

Molecular Structure Analysis

The molecular formula of “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is C6H12N4 . Triazoles are five-membered rings, which contain two carbon and three nitrogen atoms . According to the position of nitrogen atoms, triazoles exist in two isomeric forms - 1,2,3-triazole and 1,2,4-triazole .

Chemical Reactions Analysis

The compound “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is a part of the 1,2,4-triazole family. The SAR analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .

Physical And Chemical Properties Analysis

The empirical formula of “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine” is C6H16Cl2N4O, and its molecular weight is 231.12 . It is sold as a solid form .

Applications De Recherche Scientifique

Anticancer Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .

- Methods of Application: The compounds were synthesized through a series of chemical reactions, and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .

- Results: Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Scientific Field: Organic Chemistry

- Application Summary: 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . This research highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Methods of Application: Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

- Results: This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .

Antimicrobial Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Triazole compounds exhibit broad biological activities, such as antimicrobial . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

- Methods of Application: The compounds are synthesized through various chemical reactions and their structures are confirmed by spectroscopic techniques . Their antimicrobial activities are evaluated using various assays .

- Results: The compounds have shown significant antimicrobial activity against a variety of pathogens .

Antioxidant Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Triazole compounds have been found to exhibit antioxidant activity . They can reduce or eliminate free radicals and thus protect cells against oxidative injury .

- Methods of Application: The compounds are synthesized through various chemical reactions and their structures are confirmed by spectroscopic techniques . Their antioxidant activities are evaluated using various assays .

- Results: The compounds have shown significant antioxidant activity .

Antidepressant Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Triazole compounds have been found to exhibit antidepressant activity . They can interact with various receptors in the brain and thus help to alleviate symptoms of depression .

- Methods of Application: The compounds are synthesized through various chemical reactions and their structures are confirmed by spectroscopic techniques . Their antidepressant activities are evaluated using various assays .

- Results: The compounds have shown significant antidepressant activity .

Photocatalytic Applications

- Scientific Field: Material Chemistry

- Application Summary: Some triazole compounds have been used in the synthesis of coordination polymers that exhibit excellent photocatalytic capability .

- Methods of Application: The coordination polymers are synthesized through various chemical reactions and their structures are confirmed by spectroscopic techniques . Their photocatalytic activities are evaluated using various assays .

- Results: The coordination polymers have shown excellent photocatalytic capability in degradation of certain dyes .

Orientations Futures

Compounds containing the 1,2,4-triazole ring, such as “2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine”, are being extensively researched for their antibacterial potential . The global spread of drug resistance in bacteria necessitates the development of new potent and safe antimicrobial agents . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are warranted .

Propriétés

IUPAC Name |

2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-10-5-8-9-6(10)3-4-7/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLZOAQNIPAAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)

![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)

![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)

![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)

![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)

![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)